molecular formula C23H28ClN3O3 B2661945 tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 866018-62-4

tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B2661945
CAS No.: 866018-62-4
M. Wt: 429.95
InChI Key: XFMYLPGKKYNJQC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C23H28ClN3O3 and its molecular weight is 429.95. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has been dedicated to the development of synthetic methodologies for pyrazole derivatives, which share structural similarities with the compound . The study by Pollock and Cole (2014) highlights the use of tert-butyl as a pyrazole protecting group, presenting a single-step preparation method for tert-butyl-3-methyl-1H-pyrazol-5-amine, emphasizing the procedure's safety and efficiency in waste disposal (Pollock & Cole, 2014). Iminov et al. (2015) described the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, illustrating a method that could potentially be adapted for the synthesis of compounds including the tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate (Iminov et al., 2015).

Chemical Structure and Reactivity

Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo-[5,1-c][1,2,4]triazine derivatives, providing insights into the chemical reactivity that could be relevant for the manipulation and application of the target compound in various research contexts (Mironovich & Shcherbinin, 2014).

Coordination Compounds and Materials Science

Pettinari et al. (1999) discussed the synthesis of new coordination compounds derived from barium(II) and specific ligands, demonstrating the potential of tert-butyl substituted compounds in the development of novel materials with distinct crystal and molecular structures (Pettinari et al., 1999).

Advanced Applications in Organic Chemistry

Martins et al. (2012) conducted a comparative study on the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, revealing the compound's versatility and potential applications in organic synthesis and chemical research (Martins et al., 2012).

Properties

IUPAC Name

tert-butyl 4-[4-[[(4-chlorobenzoyl)amino]methyl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-23(2,3)30-22(29)27-14-12-26(13-15-27)20-10-4-17(5-11-20)16-25-21(28)18-6-8-19(24)9-7-18/h4-11H,12-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMYLPGKKYNJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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